1-(2-Hydroxypyrimidin-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-7-6(10)8-3-5/h2-3H,1H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKOPTGVTQBZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Hydroxypyrimidin 5 Yl Ethanone and Its Chemical Precursors
Retrosynthetic Analysis and Strategic Disconnections for 1-(2-Hydroxypyrimidin-5-yl)ethanone
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C-C bond between the pyrimidine (B1678525) ring and the ethanone (B97240) moiety. This suggests a synthetic strategy where a pre-functionalized pyrimidine ring is acylated at the 5-position.
Another key disconnection involves breaking the C-N and C-C bonds of the pyrimidine ring itself. This leads to simpler acyclic precursors that can be cyclized to form the heterocyclic core. A common retrosynthetic pathway for pyrimidines involves disconnecting the ring into a 1,3-dicarbonyl compound, an amidine or urea (B33335) derivative, and an aldehyde, which are the components of the well-known Biginelli reaction. This approach highlights the importance of choosing appropriate building blocks to achieve the desired substitution pattern on the final pyrimidine product.
Classical and Modern Synthetic Routes towards the Pyrimidine Core
The formation of the pyrimidine ring is a cornerstone of the synthesis of this compound. Both classical and modern methods are employed to construct this heterocyclic scaffold.
Cyclocondensation Reactions for Pyrimidine Ring Formation, including Biginelli-Type Reactions
Cyclocondensation reactions are fundamental to pyrimidine synthesis, involving the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. wikipedia.orgnih.gov This reaction, first reported in 1891, has been extensively studied and modified to create a wide array of functionalized pyrimidines. wikipedia.orgbiomedres.us The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions, with evidence supporting the formation of an N-acyliminium ion intermediate. acs.org
The classical Biginelli reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org Variations in the three components allow for the synthesis of diverse pyrimidine derivatives. For instance, using different aldehydes and β-dicarbonyl compounds can introduce various substituents at positions 4 and 6 of the pyrimidine ring.
Multi-Component Reactions (MCRs) for Pyrimidine Scaffolds
Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. bohrium.comnih.gov The Biginelli reaction itself is a classic example of a three-component reaction. biomedres.us Modern MCRs for pyrimidine synthesis often utilize catalysts to improve yields and regioselectivity. acs.org
For instance, a novel iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org Another approach involves a four-component Biginelli-type reaction using methyl aroylpyruvate, an aromatic aldehyde, urea or thiourea (B124793), and methanol (B129727) in the presence of sodium hydrogen sulfate (B86663) to yield functionalized pyrimidines. biomedres.us These MCRs offer a streamlined and atom-economical route to highly substituted pyrimidine scaffolds. bohrium.com
Strategies for the Introduction of the Ethanone Moiety at the Pyrimidine-5-position
The introduction of the ethanone group at the 5-position of the pyrimidine ring is a critical step in the synthesis of the target molecule. Electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. wikipedia.org Therefore, electrophilic C-substitution typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org
One strategy involves the direct acylation of a pre-formed 2-hydroxypyrimidine (B189755). However, this can be challenging and may require specific activating groups on the ring. A more common approach is to incorporate a precursor to the ethanone group into one of the starting materials for the pyrimidine ring synthesis. For example, a β-dicarbonyl compound containing an acetyl group can be used in a cyclocondensation reaction.
Another method involves the functionalization of a pre-existing group at the 5-position. For instance, a 5-halopyrimidine can undergo a palladium-catalyzed cross-coupling reaction with an acetylenic reagent, followed by hydration to yield the ethanone group. Alternatively, a 5-cyanopyrimidine (B126568) can be converted to the corresponding ketone via a Grignard reaction or other nucleophilic additions.
Advanced Synthetic Techniques for this compound
To enhance reaction efficiency and reduce reaction times, modern synthetic techniques are often employed.
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis has been shown to accelerate a variety of chemical reactions. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with transient high temperatures and pressures. These extreme conditions can enhance reaction rates and yields.
While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the synthesis of analogous pyrimidine derivatives has demonstrated the utility of this method. nih.gov For instance, the condensation of chalcones with thiourea to form pyrimidine-2-thione derivatives has been successfully achieved under ultrasonic conditions, resulting in high yields within a significantly reduced reaction time of 20–30 minutes. shd.org.rsresearchgate.net Another study reported the efficient synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea at room temperature using ultrasound, with reaction times as short as 10-15 minutes. ijsrst.com
These examples suggest that a plausible ultrasound-assisted approach to synthesizing precursors of this compound, such as those involving cyclocondensation reactions, could offer similar advantages. The primary benefits observed in the synthesis of related pyrimidine compounds include operational simplicity, milder reaction conditions, and improved efficiency. rasayanjournal.co.inbenthamdirect.com
Flow Chemistry Approaches in Pyrimidine Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes.
The synthesis of pyrimidine derivatives has been successfully adapted to flow chemistry systems. For example, the Bohlmann-Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been effectively performed in microwave flow reactors, allowing for continuous processing and the synthesis of trisubstituted pyridines as single regioisomers in good yields without the need to isolate intermediates. nih.gov Fused pyrimidinones (B12756618) have also been synthesized using continuous-flow retro-Diels-Alder reactions, which allow for rapid screening of conditions and have been shown to produce higher yields compared to batch reactions. researchgate.net
Although a specific flow chemistry process for this compound has not been detailed in the literature, the successful application of this technology to other pyrimidine-based structures indicates its potential. A hypothetical flow process for a precursor to this compound could involve the reaction of a suitable three-carbon synthon with a urea or amidine derivative in a heated and pressurized flow reactor, potentially with an immobilized catalyst to facilitate continuous production and purification.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For pyrimidine synthesis, several parameters can be adjusted, including the choice of catalyst, solvent, temperature, and the molar ratio of reactants. nih.gov
In the context of synthesizing pyrimidine derivatives, studies have explored various catalysts, including acids, bases, and metal catalysts like palladium and copper. For instance, in the synthesis of 2,4-diaminopyrimidines, the choice of base (e.g., Na₂CO₃, NaOH, NaOC₂H₅) and the molar ratios of starting materials were critical for achieving desired cyclization. nih.gov The use of a Brønsted acid catalyst in a one-step Bohlmann-Rahtz reaction in a flow reactor improved the yield of the resulting pyridine. nih.gov
The following table illustrates a hypothetical optimization of a key cyclocondensation step for a precursor to this compound, based on findings for analogous pyrimidine syntheses.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol (B145695) | 80 | 12 | 45 |
| 2 | NaOH | Ethanol | 80 | 8 | 65 |
| 3 | NaOEt | Ethanol | 80 | 6 | 78 |
| 4 | p-TSA | Toluene | 110 | 10 | 55 |
This table is a hypothetical representation based on typical optimization studies for pyrimidine synthesis.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inbenthamdirect.com
Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. jmaterenvironsci.comacs.org
Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. This includes the use of biocatalysts, organocatalysts, and recyclable catalysts. rasayanjournal.co.in
Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound-assisted synthesis to shorten reaction times and lower energy input. acs.orgtandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle. jmaterenvironsci.com
For instance, the use of an aqueous medium with a catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be an effective green approach for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com Similarly, microwave-assisted synthesis in ethanol has been employed for the efficient and clean production of various pyridine and pyrimidine derivatives. acs.orgtandfonline.com The adoption of these green principles can lead to more sustainable and economical synthetic pathways for this compound.
Reaction Chemistry and Derivatization Strategies of 1 2 Hydroxypyrimidin 5 Yl Ethanone
Reactivity Profiling of the Pyrimidine (B1678525) Ring System in 1-(2-Hydroxypyrimidin-5-yl)ethanone
The pyrimidine ring is an electron-deficient aromatic heterocycle. wikipedia.org This inherent electronic property makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. wikipedia.org However, the presence of the hydroxyl group at the 2-position and the acetyl group at the 5-position significantly modulates this reactivity.
The 2-hydroxyl group exists in a tautomeric equilibrium with its corresponding oxo form, pyrimidin-2(1H)-one. dicp.ac.cn This tautomerism can influence the aromaticity and, consequently, the reactivity of the ring. The oxo form is generally less aromatic and can exhibit different reactivity patterns compared to the hydroxy form. dicp.ac.cn
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.org However, the activating effect of the hydroxyl group might facilitate substitution at certain positions, although this is less common. Conversely, the electron-withdrawing acetyl group at the 5-position further deactivates the ring towards electrophilic attack but can activate the ring for nucleophilic substitution.
The pyrimidine ring can undergo degradation under certain conditions. For instance, the Rut pathway in some organisms involves the cleavage of the pyrimidine ring between the N-3 and C-4 positions. asm.org While this is a biological pathway, it highlights the potential for ring-opening reactions under specific chemical conditions.
Chemical Transformations at the 2-Hydroxyl Group
The 2-hydroxyl group of this compound is a key site for derivatization. It can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.
One common reaction is O-acylation , where the hydroxyl group is converted to an ester. This can be achieved using acyl halides or anhydrides. rsc.org For example, reaction with pivaloyl chloride or aroyl halides can yield the corresponding O-acyl derivatives. rsc.org Similarly, O-sulfonylation can be performed using sulfonyl halides. rsc.org
The hydroxyl group can also be a target for O-alkylation to form ether derivatives. This typically involves reaction with alkyl halides in the presence of a base. Furthermore, the hydroxyl group can participate in phosphorylation reactions. For instance, treatment with phosphorochloridates can lead to the formation of O-phosphoryl derivatives. rsc.org
The tautomeric nature of the 2-hydroxypyrimidine (B189755) system also allows for reactions at the nitrogen atom of the pyrimidin-2(1H)-one form. dicp.ac.cn For example, N-alkylation can occur under certain conditions.
It is noteworthy that the reactivity of the 2-hydroxyl group can be influenced by steric and electronic factors of the substituents on the pyrimidine ring. rsc.org
Chemical Transformations at the Ethanone (B97240) Moiety
The ethanone (acetyl) group at the 5-position of the pyrimidine ring provides another avenue for extensive chemical modifications. The carbonyl group and the adjacent methyl group are both reactive sites.
Aldol (B89426) Condensations and Knoevenagel Reactions
The alpha-protons of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol condensations with aldehydes or ketones to form β-hydroxy ketones. wikipedia.orglibretexts.orgyoutube.com Subsequent dehydration of the aldol adduct leads to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. wikipedia.orglibretexts.org The reaction can be catalyzed by either acid or base. libretexts.org
A related and important transformation is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of the ethanone group with compounds possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsci-hub.se This reaction typically results in the formation of a new carbon-carbon double bond. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org
| Reaction Type | Reactant | Catalyst | Product Type |
| Aldol Condensation | Aldehyde or Ketone | Base or Acid | β-Hydroxy ketone / α,β-Unsaturated ketone |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated compound |
Oxime and Hydrazone Formation
The carbonyl group of the ethanone moiety readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes . wikipedia.orgscribd.com This reaction is a standard method for the characterization and derivatization of ketones. wikipedia.orgnih.gov The formation of oximes can be carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. scribd.com
Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones . nih.govnih.gov Hydrazide-hydrazones can be synthesized by reacting the ketone with a carbohydrazide. nih.gov These derivatives are often crystalline solids and serve as important intermediates for the synthesis of various heterocyclic compounds. nih.govnih.gov
| Reagent | Product |
| Hydroxylamine | Oxime |
| Hydrazine | Hydrazone |
| Substituted Hydrazines | Substituted Hydrazones |
| Carbohydrazides | Hydrazide-Hydrazones |
Alpha-Halogenation and Subsequent Nucleophilic Substitutions
The methyl group adjacent to the carbonyl (the α-carbon) can be halogenated under both acidic and basic conditions. libretexts.orgyoutube.comlibretexts.orgAlpha-halogenation typically involves the reaction of the ketone with halogens like chlorine, bromine, or iodine. libretexts.orglibretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate and typically leads to mono-halogenation. libretexts.org In contrast, base-catalyzed halogenation occurs via an enolate and can be difficult to control, often resulting in poly-halogenation. libretexts.org This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenation faster. libretexts.org
The resulting α-halo ketone is a valuable synthetic intermediate. The halogen atom is a good leaving group and can be readily displaced by various nucleophiles in nucleophilic substitution reactions . nih.govyoutube.com This allows for the introduction of a wide range of functional groups at the α-position, including amino, azido, and cyano groups. For instance, reaction with amines can yield α-amino ketones. nih.gov
Heterocyclic Annulation and Fusion Reactions Involving this compound
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for various annulation (ring-forming) and fusion reactions.
For example, the acetyl group can be a starting point for building a new ring. Reaction with a suitable bifunctional reagent can lead to the formation of a fused ring system. One such strategy involves the formation of an oxime, which can then undergo a cyclization reaction to form a pyrazolo[3,4-d]pyrimidine ring system. nih.gov
Furthermore, the pyrimidine ring itself can participate in annulation reactions. For instance, pyrazolo[1,5-a]pyrimidines can be synthesized from appropriately substituted pyrimidines. nih.govbyu.edu While the direct use of this compound in these specific examples is not detailed, the general reactivity patterns suggest its potential as a substrate for similar transformations.
Chalcones derived from the aldol condensation of this compound can also serve as precursors for the synthesis of fused pyrimidines and other heterocyclic systems. juniperpublishers.comnih.gov
These heterocyclic annulation and fusion reactions are powerful tools for creating complex molecular architectures with potential biological activities.
Functionalization for Supramolecular Assembly Building Blocks
The strategic functionalization of this compound is a key approach in crystal engineering to design and synthesize novel supramolecular architectures. evitachem.com By introducing specific functional groups at various positions on the pyrimidine ring and the ethanone side chain, it is possible to control the intermolecular interactions that govern the self-assembly process in the solid state. These interactions primarily include hydrogen bonding, π-π stacking, and halogen bonding, which act as "supramolecular synthons" to guide the formation of predictable and robust crystalline structures. evitachem.com
The inherent features of this compound, such as the hydroxyl group, the pyrimidine nitrogen atoms, and the acetyl group, provide multiple sites for derivatization. These modifications can enhance existing interactions or introduce new ones, thereby enabling the construction of diverse and complex supramolecular assemblies.
A primary strategy for functionalization involves the modification of the hydroxyl group. For instance, etherification or esterification can introduce alkyl or aryl chains, which can then participate in van der Waals interactions or provide steric control over the packing arrangement. Furthermore, introducing additional hydrogen bond donors or acceptors can lead to the formation of intricate hydrogen-bonded networks.
Another key functionalization point is the acetyl group. The carbonyl moiety can be a hydrogen bond acceptor, and its reactivity allows for a wide range of chemical transformations. For example, condensation reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These new functional groups can introduce additional hydrogen bonding sites and aromatic rings, which can facilitate π-π stacking interactions.
The pyrimidine ring itself also offers opportunities for functionalization. While direct substitution on the ring can be challenging, modifications at the acetyl group or the hydroxyl group can indirectly influence the electronic properties of the ring and its participation in π-π stacking.
The following table summarizes potential functionalization strategies and the resulting impact on supramolecular assembly:
| Functionalization Site | Type of Derivatization | Introduced Functional Group | Primary Supramolecular Interactions | Potential Supramolecular Architecture |
| 2-hydroxyl group | Etherification | Alkoxy, Aryloxy | Van der Waals, π-π stacking | Lamellar structures, 2D sheets |
| 2-hydroxyl group | Esterification | Acyl, Aroyl | Hydrogen bonding, π-π stacking | 1D chains, 2D networks |
| 5-acetyl group | Condensation | Imine, Hydrazone | Hydrogen bonding, N-H···N, N-H···O | Dimeric motifs, 1D chains |
| 5-acetyl group | Knoevenagel Condensation | α,β-unsaturated ketone | π-π stacking, C-H···O interactions | Herringbone packing, 3D frameworks |
| Pyrimidine Ring | Halogenation | Chloro, Bromo | Halogen bonding, π-π stacking | 2D layers, interpenetrated networks |
Detailed research findings have demonstrated the efficacy of these strategies in related pyrimidine systems. For example, the introduction of different aryl substituents at the C5 position of thiazolo[3,2-a]pyrimidines has been shown to control the supramolecular motif through an interplay of hydrogen bonding, halogen bonding, and π-stacking. nih.gov In one instance, the formation of O–H···N hydrogen bonds led to 1D supramolecular heterochiral chains. nih.gov Similarly, studies on N′-hydroxypyrimidine-2-carboximidamide have revealed the formation of inversion dimers through N—H⋯O hydrogen bonds, which are further linked into a sheet structure by N—H⋯N and O—H⋯N hydrogen bonds, with offset π–π stacking interactions also playing a role. nih.govrsc.org
The functionalization of aminopyrimidine derivatives has also been explored to construct diverse supramolecular structures. For example, the introduction of a 1,1-dimethylprop-2-yn-1-ol group has been shown to lead to the formation of molecular columns stabilized by N-H···N hydrogen bonds and π-π stacking between the pyrimidine rings. rsc.org These examples from related pyrimidine compounds underscore the potential of this compound as a versatile building block for the rational design of supramolecular assemblies with tailored structures and properties. The strategic introduction of functional groups can predictably influence the non-covalent interactions, enabling the construction of one-, two-, and three-dimensional networks.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Hydroxypyrimidin 5 Yl Ethanone
Mass Spectrometry Techniques:The focus here was to be on high-resolution mass spectrometry (HRMS), a critical tool for determining the exact mass of the compound and, consequently, its precise molecular formula.
Without access to peer-reviewed studies or spectral databases containing this specific information, the generation of a scientifically accurate and informative article with detailed data tables and research findings is not possible. The creation of such content would require speculation, which would compromise the scientific integrity of the article. Therefore, until such data becomes publicly available, a thorough spectroscopic analysis of 1-(2-Hydroxypyrimidin-5-yl)ethanone cannot be provided.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of this compound and analyzing its presence in complex mixtures. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov In a typical workflow, the sample is first injected into an LC system, where individual components are separated based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water). nih.govnih.gov
Following separation, the eluent is introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions from the analyte molecules. acs.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate mass measurements that confirm the molecular weight of the target compound and identify potential impurities. nih.gov The reaction progress and purity of pyrimidine (B1678525) derivatives are often monitored by techniques like ESI-MS. acs.orgnih.gov For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed, where specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity. nih.gov
Table 1: General LC-MS Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high resolution and rapid analysis. nih.gov |
| Column | Reversed-Phase (e.g., C18) | Separates compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water with formic acid | Gradient elution is common to separate a wide range of polarities. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Effective for ionizing polar molecules like pyrimidine derivatives. acs.org |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Provides mass-to-charge ratio information for identification. nih.gov |
| Detection Mode | Positive or Negative Ion Mode | Dependent on the compound's ability to gain or lose a proton. nih.gov |
X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD)
Determination of Absolute Configuration and Tautomeric Forms
A key structural feature of this compound that can be unambiguously determined by SC-XRD is its dominant tautomeric form in the solid state. koreascience.kr Hydroxypyrimidines can exist in equilibrium between the hydroxyl-imino form and the keto-amino (pyrimidinone) form. X-ray diffraction can precisely locate the positions of hydrogen atoms, thereby distinguishing between a C-O single bond with an associated hydroxyl proton and a C=O double bond, confirming which tautomer is present in the crystal lattice. koreascience.krnih.gov For chiral molecules, SC-XRD can also determine the absolute configuration, though this is not applicable to the achiral title compound. The structural elucidation of related pyrimidine derivatives has been confirmed using SC-XRD, providing a foundation for analyzing the title compound. mdpi.comnih.gov
Analysis of Supramolecular Interactions in the Solid State (Hydrogen Bonding, π-π Stacking, Packing)
Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atoms of the pyrimidine ring are prime candidates for forming strong intermolecular hydrogen bonds. These interactions act as directional forces, linking molecules into specific motifs like chains, dimers, or sheets. nih.govnih.gov
π-π Stacking: The aromatic pyrimidine rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. nih.govresearchgate.net These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 3.8 Å, contribute significantly to the cohesion of the crystal lattice. nih.gov The analysis often reveals head-to-tail or offset stacking arrangements to minimize electrostatic repulsion. nih.govresearchgate.net
Table 2: Potential Supramolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Geometry |
|---|---|---|---|
| Hydrogen Bond | Pyrimidine -OH | Pyrimidine N atom | Linear or bent |
| Hydrogen Bond | C-H (ring or acetyl) | Carbonyl O atom | Weak, often forming dimers or sheets. nih.govnih.gov |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Parallel-displaced or T-shaped. nih.govresearchgate.net |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of this compound. mdpi.com This method measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower-energy orbitals to higher-energy orbitals. youtube.comyoutube.com The pyrimidine ring, being a conjugated system, exhibits characteristic π→π* transitions. youtube.com
The wavelength of maximum absorbance (λ_max) is directly related to the extent of conjugation in the molecule. youtube.com The presence of the acetyl and hydroxyl substituents on the pyrimidine ring influences the energy of the molecular orbitals and thus affects the λ_max value. For instance, analysis of a related pyrimidine derivative showed a λ_max at 275 nm. nih.gov By comparing the spectrum of this compound to similar pyrimidine derivatives, one can analyze the electronic effects of its specific substitution pattern. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as conjugation increases, resulting in a shift of the absorption to longer wavelengths (a bathochromic shift). youtube.comyoutube.com
Table 3: Illustrative UV-Vis Absorption Data for Pyrimidine Systems
| Compound Type | Chromophore | Typical λ_max (nm) | Transition Type |
|---|---|---|---|
| Pyrimidine Derivative | Substituted Pyrimidine Ring | ~275 | π→π* nih.gov |
| Extended Conjugated System | Polyene | >250 | π→π* youtube.com |
Advanced Chromatographic Techniques for Purity and Isolation
The purification and isolation of this compound from a crude reaction mixture rely heavily on advanced chromatographic techniques. nih.gov Column chromatography using silica (B1680970) gel is a fundamental and widely used method for purifying pyrimidine derivatives, separating the target compound from starting materials, by-products, and other impurities based on differences in polarity. acs.orgnih.gov
For higher resolution and more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is employed. koreascience.kr This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to superior separation efficiency. nih.gov Fractions are collected as they elute from the column and can be analyzed for purity. In some cases, Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles, can be adapted for purification of closely related compounds that are difficult to separate by conventional HPLC. nih.gov The choice of solvent system (mobile phase) and stationary phase is critical and is typically optimized using analytical Thin-Layer Chromatography (TLC) or analytical HPLC before scaling up to a preparative separation. acs.org
Computational and Theoretical Investigations of 1 2 Hydroxypyrimidin 5 Yl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, providing a balance between accuracy and computational cost. For 1-(2-hydroxypyrimidin-5-yl)ethanone, DFT studies are instrumental in elucidating its fundamental properties.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds, such as the bond connecting the acetyl group to the pyrimidine (B1678525) ring. These studies are critical for understanding how the molecule might interact with biological targets.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data) Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives, as specific computational results for this exact compound are not widely published.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2-N1 | 1.35 | N1-C2-N3 |
| C5-C4 | 1.40 | C4-C5-C6 |
| C5-C7 | 1.48 | C5-C7-O8 |
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and acetyl groups and the nitrogen atoms of the pyrimidine ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 2: Calculated Electronic Properties of this compound (Exemplary Data) Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to predict the electronic absorption spectra of molecules. core.ac.uk By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths at which a molecule will absorb light. core.ac.uk For this compound, this analysis can predict its UV-Vis spectrum, providing insights into its photophysical properties. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. researchgate.netorientjchem.org By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), QTAIM can classify interactions as covalent, ionic, or hydrogen bonds. frontiersin.orgmdpi.com For this compound, QTAIM can be used to characterize the covalent bonds within the pyrimidine ring and the acetyl group, as well as potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and a nitrogen atom of the ring. mdpi.com
Tautomeric Equilibrium Studies of this compound
Hydroxypyrimidine derivatives can exist in different tautomeric forms, most commonly the hydroxy and keto forms. nih.gov The position of this equilibrium is crucial as different tautomers can exhibit distinct chemical and biological properties. frontiersin.org Computational studies can predict the relative stabilities of the possible tautomers of this compound by calculating their Gibbs free energies in various environments (gas phase or in solution). frontiersin.orgnih.gov These studies are essential for understanding which tautomeric form is likely to predominate under specific conditions, which has significant implications for its reactivity and biological activity. nih.govfrontiersin.org
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms and the energetic profiles of transition states. For a molecule such as this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), can predict the most plausible pathways for its synthesis and subsequent reactions. These studies are crucial for optimizing reaction conditions and understanding the underlying principles governing its chemical behavior.
While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, we can infer potential mechanistic pathways based on well-established principles of pyrimidine chemistry and computational analyses of related systems. The formation of the core pyrimidine ring and the subsequent introduction of the acetyl group at the 5-position are key transformations where computational analysis can provide significant understanding.
One of the common methods for synthesizing the pyrimidine core involves the condensation of a three-carbon component with a molecule providing the N-C-N fragment, such as urea (B33335) or its derivatives. For instance, the reaction of a substituted malonaldehyde or a related β-dicarbonyl compound with urea could lead to the formation of a 2-hydroxypyrimidine (B189755) ring. Computational studies on similar cyclization reactions have been performed to determine the favorability of different mechanistic routes. These studies often focus on identifying the rate-determining step and the geometry of the transition states.
Following the formation of the 2-hydroxypyrimidine scaffold, the introduction of the acetyl group at the C5 position is a critical step. This is typically achieved through a Friedel-Crafts-type acylation reaction. The reaction mechanism for the electrophilic substitution on the pyrimidine ring is significantly influenced by the electronic properties of the ring, which are in turn affected by the substituents. The hydroxyl group at the C2 position and the nitrogen atoms within the ring play a crucial role in directing the incoming electrophile.
Computational models can predict the electron density at various positions of the pyrimidine ring, thereby identifying the most nucleophilic sites susceptible to electrophilic attack. For a 2-hydroxypyrimidine system, which exists in tautomeric equilibrium with its pyrimidone form, DFT calculations can determine the relative energies of the tautomers and their respective reactivities. nih.govnih.gov It is generally considered that the C5 position in the pyrimidine ring is relatively electron-rich and thus a favorable site for electrophilic substitution.
A plausible mechanism for the acylation of 2-hydroxypyrimidine at the C5 position, as elucidated through computational analysis of analogous systems, would likely proceed through the following steps:
Formation of the Electrophile: In a typical Friedel-Crafts acylation, an acyl halide (e.g., acetyl chloride) or anhydride (B1165640) reacts with a Lewis acid catalyst (e.g., AlCl₃) to generate a highly reactive acylium ion.
Nucleophilic Attack and Formation of the σ-Complex (Wheland Intermediate): The electron-rich C5 atom of the 2-hydroxypyrimidine ring attacks the acylium ion. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. Computational modeling can determine the structure and stability of this intermediate. nih.gov
Transition State for the Attack: The transition state for this step would involve the partial formation of the new C-C bond between the pyrimidine ring and the acetyl group. The geometry and energy of this transition state are critical in determining the reaction rate.
Deprotonation and Re-aromatization: A base present in the reaction mixture abstracts a proton from the C5 carbon of the σ-complex, leading to the restoration of the aromatic pyrimidine ring and the formation of the final product, this compound.
The energy profile of this entire reaction pathway can be mapped out using computational methods. This includes the calculation of the activation energies for each step and the relative energies of the intermediates and transition states. Such a profile would reveal the rate-determining step of the reaction. For many electrophilic aromatic substitutions, the formation of the σ-complex is the rate-limiting step.
While direct experimental or computational data for the reaction mechanism and transition state analysis of this compound is scarce, the principles derived from studies on related pyrimidine derivatives provide a solid foundation for predicting its chemical behavior. Theoretical investigations using DFT and other quantum chemical methods remain an invaluable tool for exploring these complex reaction landscapes.
Advanced Research Applications of 1 2 Hydroxypyrimidin 5 Yl Ethanone in Chemical Sciences
Role as a Synthetic Building Block in Complex Organic Molecule Construction
1-(2-Hydroxypyrimidin-5-yl)ethanone serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds and complex organic structures. evitachem.com Its pyrimidine (B1678525) core, adorned with a hydroxyl and an ethanone (B97240) group, offers multiple reactive sites for chemical modifications. evitachem.com This versatility allows chemists to employ it in various reactions to construct more intricate molecular frameworks.
The hydroxyl group can undergo reactions such as acetylation, while the carbonyl group of the ethanone moiety can be reduced to an alcohol or participate in condensation reactions with aldehydes or ketones. evitachem.com These transformations are fundamental in medicinal chemistry for the development of new pharmaceutical agents. evitachem.com For instance, derivatives of this compound are investigated for their potential as enzyme inhibitors and modulators of cellular processes, highlighting its importance in drug discovery programs targeting diseases like cancer and infectious diseases. evitachem.com
The synthesis of this compound itself can be achieved through various methods, including traditional organic synthesis and modern microwave-assisted techniques, often starting from materials like 2-amino-4-hydroxy-6-methylpyrimidine. evitachem.com
Exploration in Materials Science
The unique molecular structure of this compound also lends itself to applications in the burgeoning field of materials science.
The reactivity of this compound makes it a suitable candidate for the design and synthesis of functional organic materials. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine nitrogens and carbonyl oxygen) facilitates the formation of ordered structures, a key characteristic for many functional materials.
The ability of this compound to form hydrogen bonds is pivotal in the construction of supramolecular architectures. evitachem.com These are complex, well-organized assemblies of molecules held together by non-covalent interactions. The specific arrangement of its functional groups can direct the self-assembly process, leading to the formation of predictable and potentially useful supramolecular structures. A related compound, 2-chloro-1-(pyrimidin-5-yl)ethan-1-one, also provides a scaffold for creating diverse molecular structures. nih.gov
While direct applications in nanomaterials are still an emerging area of research, the structural motifs present in this compound are relevant to nanotechnology. The pyrimidine core is a component of nucleic acids, and its synthetic analogs are of interest in the development of novel nanomaterials with tailored properties.
Potential in Catalysis as a Ligand or Organocatalyst
The field of catalysis has also begun to explore the potential of this compound and its derivatives. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. This makes the compound a potential ligand for the formation of metal complexes with catalytic activity. For instance, Schiff base ligands derived from similar hydroxy-functionalized aromatic ketones have been successfully used to create transition metal complexes that exhibit catalytic properties.
Furthermore, the inherent functionalities of the molecule suggest its potential as an organocatalyst, a metal-free alternative in catalytic transformations. While specific research on this compound as an organocatalyst is not yet widespread, the principles of organocatalysis suggest that its functional groups could be harnessed to promote various organic reactions.
Application as a Reagent in Analytical Chemistry Method Development (e.g., Spectrophotometric Reagents)
In the realm of analytical chemistry, compounds with structures similar to this compound have been utilized as effective reagents. For example, 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one has been employed as a novel analytical reagent for the spectrophotometric determination of Ruthenium(IV). nih.gov This reagent forms a stable complex with the metal ion, which has a maximum absorption at a specific wavelength, allowing for its quantitative determination. nih.gov The complex formation is sensitive and selective, with Beer's law being valid over a defined concentration range. nih.gov This demonstrates the potential of molecules with similar functional groups, such as the hydroxyl and carbonyl moieties in this compound, to be developed into new spectrophotometric reagents for the detection and quantification of various metal ions.
Future Directions and Emerging Research Avenues for 1 2 Hydroxypyrimidin 5 Yl Ethanone
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable practices. researchgate.net Future efforts concerning 1-(2-hydroxypyrimidin-5-yl)ethanone will likely focus on the development of more efficient, environmentally benign, and economically viable synthetic routes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and organic chemistry, offering advantages such as dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles. epcp.ac.inyoutube.com The application of microwave irradiation to the synthesis of this compound and its derivatives is a promising area of exploration. foliamedica.bg For instance, the condensation reactions involved in the construction of the pyrimidine ring or the introduction of the acetyl group could be significantly accelerated under microwave conditions. researchgate.net
Furthermore, the principles of green chemistry, such as the use of non-toxic solvents (e.g., water), catalyst-free conditions, or the application of reusable catalysts, are expected to be central to future synthetic strategies. researchgate.neteurekaselect.com Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, represent another key area for the sustainable synthesis of functionalized pyrimidines. researchgate.net Designing an MCR strategy for this compound could offer a highly efficient and atom-economical route to this scaffold.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. epcp.ac.inyoutube.com |
| Green Catalysis | Use of biodegradable or reusable catalysts, milder reaction conditions. researchgate.net |
| Multicomponent Reactions | Increased efficiency, atom economy, and molecular diversity. researchgate.net |
| Solvent-Free Reactions | Reduced environmental impact and simplified work-up procedures. |
Exploration of Undiscovered Reaction Pathways and Derivatization Possibilities
The structural features of this compound, namely the hydroxyl and acetyl groups, provide fertile ground for exploring novel reaction pathways and generating a diverse library of derivatives. The hydroxyl group can undergo O-alkylation, O-acylation, and etherification to introduce a variety of substituents. The acetyl group, on the other hand, is a versatile handle for transformations such as aldol (B89426) condensations, Knoevenagel condensations, and the formation of various heterocyclic rings.
Future research will likely delve into less conventional transformations. For instance, the pyrimidine ring itself can be a substrate for various reactions. Nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, potentially activated by the electron-withdrawing acetyl group, could allow for the introduction of a wide range of nucleophiles at specific positions. nih.govnih.govrsc.org The development of site-selective C-H functionalization reactions on the pyrimidine core would be a particularly exciting avenue, offering a direct and atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
The derivatization of the acetyl group to form more complex side chains is another area ripe for exploration. For example, conversion to an α-halo ketone would provide an electrophilic site for reaction with various nucleophiles, leading to a wide array of new structures. Similarly, the acetyl group can be used as a starting point for the synthesis of fused heterocyclic systems.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, advanced computational methods can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.
Density Functional Theory (DFT) calculations can be employed to study the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms of the molecule, which is crucial for understanding its reactivity and biological activity. nih.govyoutube.com Such studies can also predict key properties like bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data. researchgate.net Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of reaction mechanisms and helping to predict the feasibility of new synthetic transformations. nih.gov
Predictive models for properties such as solubility, lipophilicity (logP), and pKa can be developed using quantitative structure-property relationship (QSPR) studies. These models, built upon computational descriptors derived from the molecular structure, can guide the design of derivatives with improved physicochemical properties. For instance, a trifluoromethyl group can enhance lipophilicity and metabolic stability. nih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Tautomer analysis, electronic structure, reaction mechanism studies. nih.govresearchgate.netnih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties (solubility, logP, pKa). |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. |
| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with solvent or receptors. |
Integration into Novel Advanced Material Systems
The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the construction of supramolecular assemblies and advanced materials. mdpi.comtandfonline.comnih.gov The field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, offers a promising avenue for the application of this compound. mdpi-res.com
By co-crystallizing this compound with other molecules capable of complementary hydrogen bonding, it may be possible to create novel crystalline materials with interesting optical, electronic, or mechanical properties. The pyrimidine core and the hydroxyl and acetyl groups provide multiple sites for directed intermolecular interactions. nih.gov
Furthermore, the incorporation of this pyrimidine derivative into polymers or metal-organic frameworks (MOFs) could lead to the development of new functional materials. For example, pyrimidine-containing polymers may exhibit interesting liquid crystalline or photoluminescent properties. The coordination of the nitrogen atoms in the pyrimidine ring to metal centers could be exploited to construct MOFs with potential applications in gas storage, catalysis, or sensing. The self-assembly of pyrimidine derivatives into supramolecular microfibers with light-emitting properties has been reported, suggesting the potential of this compound in the development of organic light-emitting diodes (OLEDs). mdpi.com
Role in Mechanistic Organic Chemistry Studies
The well-defined structure and reactive functional groups of this compound make it a valuable model compound for studying various aspects of organic reaction mechanisms. The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group on the pyrimidine ring can influence the regioselectivity and reactivity of the molecule in different chemical transformations.
The tautomerism between the 2-hydroxy and 2-pyridone forms is a fundamental process in heterocyclic chemistry, and this compound can serve as an excellent substrate for detailed mechanistic investigations of this equilibrium. youtube.com Studies could employ a combination of spectroscopic techniques (NMR, IR, UV-Vis) and computational methods to elucidate the factors that influence the tautomeric preference, such as solvent effects and substituent effects.
The kinetics and mechanisms of nucleophilic substitution reactions on the pyrimidine ring can be systematically studied using this compound. nih.govyoutube.com By varying the nucleophile and reaction conditions, a deeper understanding of the factors governing the SN2 and SNAr pathways in pyrimidine systems can be achieved. libretexts.org The presence of the acetyl group allows for the investigation of its directing effects and its influence on the stability of reaction intermediates. Such studies contribute to the fundamental knowledge of organic chemistry and can inform the design of more efficient synthetic methods.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Hydroxypyrimidin-5-yl)ethanone, and how is purity validated?
Synthesis typically involves functionalizing pyrimidine derivatives via Friedel-Crafts acylation or coupling reactions. For analogous ethanones, methods include refluxing substituted phenyl precursors with acetylating agents (e.g., acetic anhydride) in dry solvents like toluene or acetonitrile, followed by chromatographic purification . Purity is validated using /-NMR (e.g., Bruker ARX 400 MHz), FT-IR, and mass spectrometry. Residual solvents are quantified via GC-MS .
Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?
Tools like SWISS ADME assess Lipinski’s Rule of Five (e.g., molecular weight ≤500, LogP ≤5) and bioavailability. For 1-(2-hydroxy-5-methylphenyl)ethanone, ADMET studies showed zero Lipinski violations, suggesting oral bioavailability . PyRx and Discovery Studio enable molecular docking with target proteins (e.g., antimicrobial enzymes) to predict binding affinities. Always cross-validate with experimental assays .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : Assigns aromatic protons (δ 6.5–8.5 ppm for pyrimidine) and ketone carbonyl (δ ~200 ppm in -NMR).
- FT-IR : Confirms hydroxyl (3200–3600 cm) and ketone (1680–1720 cm) groups.
- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., m/z 150.18 for CHO) .
Advanced Research Questions
Q. How can contradictions between computational docking results and experimental binding data be resolved?
Discrepancies may arise from force field inaccuracies or solvent effects. Strategies:
Q. What strategies optimize synthetic yield under varying reaction conditions?
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading, solvent polarity) using fractional factorial designs.
- Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in pyrimidine functionalization .
Q. How is X-ray crystallography applied to resolve the compound’s solid-state structure?
- Single-crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflection intensities.
- Structure refinement : Software like SHELXL refines bond lengths/angles and validates hydrogen-bonding networks (e.g., O–H···N interactions in pyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
